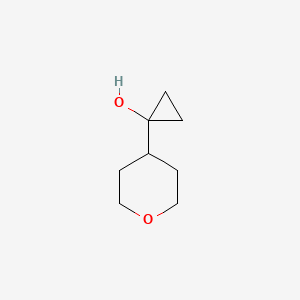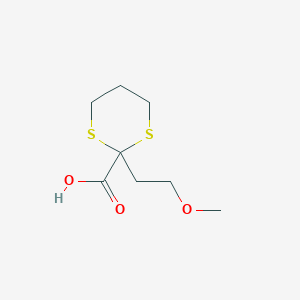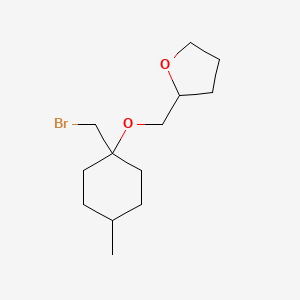![molecular formula C9H12F2O B13545987 {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B13545987.png)
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{8,8-Difluorotricyclo[3210,2,7]octan-1-yl}methanol is a synthetic organic compound with the molecular formula C9H12F2O It is characterized by a tricyclic structure with two fluorine atoms attached to the octane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol typically involves the following steps:
Formation of the Tricyclic Core: The tricyclic core can be synthesized through a series of cyclization reactions starting from simple organic precursors.
Hydroxylation: The final step involves the introduction of the hydroxyl group (-OH) to form the methanol derivative. This can be achieved through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in {8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC, Jones reagent, or potassium permanganate (KMnO4) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
{8,8-Difluorotricyclo[3.2.1.0,2,7]octane}: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
{8,8-Dichlorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol: Similar structure but with chlorine atoms instead of fluorine, leading to different electronic and steric effects.
{8,8-Difluorobicyclo[3.2.1]octan-1-yl}methanol: A bicyclic analog with different ring strain and reactivity.
Uniqueness
{8,8-Difluorotricyclo[3.2.1.0,2,7]octan-1-yl}methanol is unique due to its tricyclic structure, which imparts distinct steric and electronic properties. The presence of fluorine atoms enhances its metabolic stability and lipophilicity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H12F2O |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
(8,8-difluoro-1-tricyclo[3.2.1.02,7]octanyl)methanol |
InChI |
InChI=1S/C9H12F2O/c10-9(11)5-1-2-6-7(3-5)8(6,9)4-12/h5-7,12H,1-4H2 |
Clé InChI |
JBVNYLXQKGCROP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C2(C(C1C3)(F)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3-exo,8-syn)-3-Aminobicyclo[3.2.1]octan-8-ol](/img/structure/B13545959.png)






![6-Amino-3-(3-hydroxypropyl)benzo[d]oxazol-2(3h)-one](/img/structure/B13546012.png)
